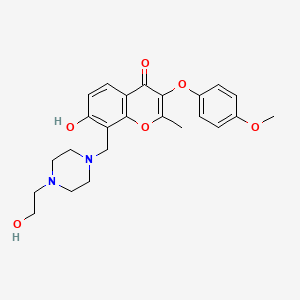
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core, a phenoxy group, and a piperazine moiety, has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C23H23N2O4
- Molecular Weight : 405.44 g/mol
- CAS Number : 848745-30-2
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The compound demonstrated an IC50 value of 0.2 μM against COX-II, indicating potent anti-inflammatory activity .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerases, enzymes involved in DNA replication and repair.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 22 | |
| Staphylococcus aureus | 24 | |
| Klebsiella pneumoniae | 25 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been validated through various assays:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 15 |
Case Study 1: COX-II Inhibition
A study conducted by Alegaon et al. evaluated the inhibitory effects of various chromenone derivatives on COX-II activity. The compound demonstrated superior potency compared to traditional NSAIDs like Celecoxib, highlighting its potential as a novel anti-inflammatory agent .
Case Study 2: Anticancer Potential
Research published in ACS Omega explored the anticancer properties of chromenone derivatives, including the compound . The findings indicated that it effectively induced apoptosis in cancer cells through DNA intercalation and topoisomerase inhibition, suggesting its viability as an anticancer therapeutic.
科学研究应用
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Research has indicated that derivatives of hydroxycoumarins possess antimicrobial activity. The structural components of this compound may enhance its efficacy against various pathogens, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Activity : Some studies suggest that coumarin derivatives can inhibit cancer cell proliferation. The presence of the piperazine moiety may contribute to enhanced selectivity and potency against specific cancer types .
- Neuroprotective Effects : The piperazine group is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
Several case studies highlight the applications of this compound in scientific research:
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various hydroxycoumarin derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial potential .
- Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .
- Neuroprotection in Animal Models : Research involving animal models of neurodegeneration showed that administration of this compound improved cognitive functions and reduced markers of oxidative stress, supporting its use in neuroprotective therapies .
属性
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-16-23(32-18-5-3-17(30-2)4-6-18)22(29)19-7-8-21(28)20(24(19)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXXVMKHMWYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













